Bruceanic acid B Bruceanic acid B CID 125553 is a natural product found in Brucea antidysenterica with data available.
Brand Name: Vulcanchem
CAS No.: 132616-54-7
VCID: VC21215185
InChI: InChI=1S/C27H30O12/c1-12(28)14-9-15-26-11-37-27(24(35)36-3,21(32)17(31)19(26)25(14,2)10-16(29)30)20(26)18(23(34)38-15)39-22(33)13-7-5-4-6-8-13/h4-8,14-15,17-21,31-32H,9-11H2,1-3H3,(H,29,30)
SMILES: CC(=O)C1CC2C34COC(C3C(C(=O)O2)OC(=O)C5=CC=CC=C5)(C(C(C4C1(C)CC(=O)O)O)O)C(=O)OC
Molecular Formula: C27H30O12
Molecular Weight: 546.5 g/mol

Bruceanic acid B

CAS No.: 132616-54-7

Cat. No.: VC21215185

Molecular Formula: C27H30O12

Molecular Weight: 546.5 g/mol

* For research use only. Not for human or veterinary use.

Bruceanic acid B - 132616-54-7

Specification

CAS No. 132616-54-7
Molecular Formula C27H30O12
Molecular Weight 546.5 g/mol
IUPAC Name 2-(8-acetyl-3-benzoyloxy-11,12-dihydroxy-13-methoxycarbonyl-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecan-9-yl)acetic acid
Standard InChI InChI=1S/C27H30O12/c1-12(28)14-9-15-26-11-37-27(24(35)36-3,21(32)17(31)19(26)25(14,2)10-16(29)30)20(26)18(23(34)38-15)39-22(33)13-7-5-4-6-8-13/h4-8,14-15,17-21,31-32H,9-11H2,1-3H3,(H,29,30)
Standard InChI Key WPXXXQOSXRQJOB-UHFFFAOYSA-N
SMILES CC(=O)C1CC2C34COC(C3C(C(=O)O2)OC(=O)C5=CC=CC=C5)(C(C(C4C1(C)CC(=O)O)O)O)C(=O)OC
Canonical SMILES CC(=O)C1CC2C34COC(C3C(C(=O)O2)OC(=O)C5=CC=CC=C5)(C(C(C4C1(C)CC(=O)O)O)O)C(=O)OC

Introduction

Chemical Structure and Properties

Physicochemical Properties

The physicochemical properties of Bruceanic acid B would be expected to align with those of related compounds in this family. Based on the structures of Bruceanic acids D and E, it likely exhibits limited water solubility but increased solubility in organic solvents. The presence of multiple functional groups would contribute to its potential for hydrogen bonding and other intermolecular interactions, influencing its solubility profile and potential biological activities.

The complex molecular structure of Bruceanic acids, characterized by multiple stereogenic centers, contributes to their specific three-dimensional configuration, which is likely crucial for their biological activity. The presence of various functional groups provides multiple sites for potential interactions with biological targets, contributing to their pharmacological potential.

Botanical Sources and Distribution

Brucea Species as Sources

Bruceanic acid B, like other compounds in this family, is isolated from plants belonging to the Brucea genus. This genus encompasses several species distributed across different geographical regions, with each species potentially containing varying concentrations of different bioactive compounds . The table below summarizes the known Brucea species and their geographical distribution:

SpeciesGeographical Distribution
B. antidysentericaPrimarily Africa
B. javanicaAsia, particularly Southeast Asia
B. erythraeaeEast Africa
B. tenuifollaVarious tropical regions

Extraction and Isolation Methods

The extraction and isolation of quassinoid compounds, including Bruceanic acids, typically involve multi-step processes beginning with the collection and preparation of plant material, followed by extraction using appropriate solvents. Based on methods used for similar compounds, the isolation of Bruceanic acid B likely involves techniques such as partitioning between different solvent systems, various chromatographic methods, and recrystallization procedures .

The seeds of Brucea species appear to be particularly rich sources of bioactive compounds. For instance, research on B. antidysenterica involved pulverizing the ground seeds and soaking them in aqueous ethanol, followed by filtration and concentration using a rotavapor to yield a mixture that was subsequently partitioned using various solvents . Similar methods would likely be employed for the isolation of Bruceanic acid B.

Research Status and Analytical Methods

Current Research Challenges

Research on Bruceanic acid B faces several challenges, including the complexity of isolation and purification from natural sources, the intricacy of its molecular structure, and the need for sophisticated analytical techniques for proper characterization. The limited availability of the compound from natural sources may also pose challenges for extensive research.

Analytical Techniques for Characterization

The characterization of compounds like Bruceanic acid B typically involves a combination of analytical techniques. Based on methods used for related compounds, these would likely include:

  • Mass spectrometry (MS) for molecular weight determination and structural analysis

  • Infrared (IR) spectroscopy for functional group identification

  • Various nuclear magnetic resonance (NMR) techniques (1H, 13C, HMBC) for detailed structural elucidation

  • UV spectroscopy for chromophore identification

  • X-ray crystallography for three-dimensional structural determination if crystalline samples can be obtained

For instance, the characterization of compounds from B. antidysenterica involved techniques such as UV, MS, IR, and various NMR methods, with the obtained data compared against literature values for confirmation . Similar comprehensive analytical approaches would be necessary for the complete characterization of Bruceanic acid B.

Future Research Directions

Sustainable Production Approaches

The limited availability of Bruceanic acid B from natural sources presents challenges for extensive research and potential applications. Future research could focus on developing more efficient extraction and isolation methods, exploring potential semi-synthetic or total synthetic routes for the compound, or investigating biotechnological approaches for production.

Additionally, research into the biosynthetic pathways of Bruceanic acids in Brucea species could provide insights that might enable biotechnological production through techniques such as metabolic engineering of microorganisms or plant cell cultures.

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